molecular formula C13H9N5O2 B1683694 3-amino-5-[(Z)-1-cyano-2-(3,4-dihydroxyphenyl)ethenyl]-1H-pyrazole-4-carbonitrile CAS No. 151013-48-8

3-amino-5-[(Z)-1-cyano-2-(3,4-dihydroxyphenyl)ethenyl]-1H-pyrazole-4-carbonitrile

Cat. No.: B1683694
CAS No.: 151013-48-8
M. Wt: 267.24 g/mol
InChI Key: UESNEMVKRVCPAV-FPYGCLRLSA-N
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Description

3-amino-5-[(Z)-1-cyano-2-(3,4-dihydroxyphenyl)ethenyl]-1H-pyrazole-4-carbonitrile is a member of the tyrphostin family, which are synthetic compounds known for their ability to inhibit protein tyrosine kinases. These compounds have been extensively studied for their potential therapeutic applications, particularly in the treatment of cancer and other diseases where abnormal tyrosine kinase activity is a factor .

Preparation Methods

The synthesis of 3-amino-5-[(Z)-1-cyano-2-(3,4-dihydroxyphenyl)ethenyl]-1H-pyrazole-4-carbonitrile involves several steps, starting with the preparation of the benzylidene 2-cyanoacetophenone backbone. This backbone is then modified through various chemical reactions to introduce specific functional groups that enhance its inhibitory activity. The exact synthetic routes and reaction conditions can vary, but typically involve the use of reagents such as aldehydes, ketones, and cyanides under controlled conditions .

Chemical Reactions Analysis

3-amino-5-[(Z)-1-cyano-2-(3,4-dihydroxyphenyl)ethenyl]-1H-pyrazole-4-carbonitrile undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used but generally involve modified versions of the original compound with altered functional groups .

Scientific Research Applications

3-amino-5-[(Z)-1-cyano-2-(3,4-dihydroxyphenyl)ethenyl]-1H-pyrazole-4-carbonitrile has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the inhibition of protein tyrosine kinases and to develop new synthetic methods for related compounds.

    Biology: Employed in cell biology research to investigate the role of tyrosine kinases in cell signaling and regulation.

    Medicine: Explored as a potential therapeutic agent for the treatment of cancer, where it can inhibit the growth of cancer cells by blocking abnormal tyrosine kinase activity.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting tyrosine kinases.

Mechanism of Action

3-amino-5-[(Z)-1-cyano-2-(3,4-dihydroxyphenyl)ethenyl]-1H-pyrazole-4-carbonitrile exerts its effects by inhibiting the activity of protein tyrosine kinases. These enzymes play a crucial role in cell signaling pathways that regulate cell growth, differentiation, and survival. By blocking the activity of these enzymes, this compound can disrupt abnormal signaling pathways that contribute to the development and progression of diseases like cancer. The molecular targets of this compound include specific tyrosine kinases involved in these pathways, and its inhibitory action can lead to reduced cell proliferation and increased apoptosis (programmed cell death) in cancer cells .

Comparison with Similar Compounds

3-amino-5-[(Z)-1-cyano-2-(3,4-dihydroxyphenyl)ethenyl]-1H-pyrazole-4-carbonitrile is part of a larger family of tyrphostin compounds, which share a common benzylidene 2-cyanoacetophenone backbone but differ in their specific functional groups. Similar compounds include:

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct inhibitory properties and make it a valuable tool in scientific research and potential therapeutic applications .

Properties

IUPAC Name

3-amino-5-[(Z)-1-cyano-2-(3,4-dihydroxyphenyl)ethenyl]-1H-pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N5O2/c14-5-8(12-9(6-15)13(16)18-17-12)3-7-1-2-10(19)11(20)4-7/h1-4,19-20H,(H3,16,17,18)/b8-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UESNEMVKRVCPAV-FPYGCLRLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=C(C#N)C2=C(C(=NN2)N)C#N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C=C(\C#N)/C2=C(C(=NN2)N)C#N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151013-48-8
Record name Tyrphostin AG 568
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151013488
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-amino-5-[(Z)-1-cyano-2-(3,4-dihydroxyphenyl)ethenyl]-1H-pyrazole-4-carbonitrile
Reactant of Route 2
3-amino-5-[(Z)-1-cyano-2-(3,4-dihydroxyphenyl)ethenyl]-1H-pyrazole-4-carbonitrile
Reactant of Route 3
3-amino-5-[(Z)-1-cyano-2-(3,4-dihydroxyphenyl)ethenyl]-1H-pyrazole-4-carbonitrile
Reactant of Route 4
3-amino-5-[(Z)-1-cyano-2-(3,4-dihydroxyphenyl)ethenyl]-1H-pyrazole-4-carbonitrile
Reactant of Route 5
3-amino-5-[(Z)-1-cyano-2-(3,4-dihydroxyphenyl)ethenyl]-1H-pyrazole-4-carbonitrile
Reactant of Route 6
3-amino-5-[(Z)-1-cyano-2-(3,4-dihydroxyphenyl)ethenyl]-1H-pyrazole-4-carbonitrile

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